5,6-dichloro-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide
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Overview
Description
5,6-Dichloro-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide is a chemical compound with the molecular formula C12H7Cl2FN2O and a molecular weight of 285.1011832 g/mol . This compound is part of the pyridine family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide typically involves the reaction of 5,6-dichloronicotinic acid with 4-fluorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
5,6-Dichloro-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5,6-dichloro-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloro-N-(4-fluorophenyl)pyridine-3-carboxamide: A closely related compound with similar structural features.
4-Pyridinecarboxaldehyde: Another pyridine derivative used in various chemical syntheses.
Uniqueness
5,6-Dichloro-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorine atoms on the pyridine ring makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
745062-10-6 |
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Molecular Formula |
C13H9Cl2FN2O |
Molecular Weight |
299.12 g/mol |
IUPAC Name |
5,6-dichloro-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9Cl2FN2O/c14-11-5-9(7-17-12(11)15)13(19)18-6-8-1-3-10(16)4-2-8/h1-5,7H,6H2,(H,18,19) |
InChI Key |
NUAPAFWITLIDKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=C(N=C2)Cl)Cl)F |
solubility |
6.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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